

Biophysical Properties of MC-Val-Cit-PABvinblastine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	MC-Val-Cit-PAB-vinblastine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of the antibody-drug conjugate (ADC) linker-payload, **MC-Val-Cit-PAB-vinblastine**. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key mechanisms and workflows.

Core Biophysical and Chemical Properties

MC-Val-Cit-PAB-vinblastine is a sophisticated drug-linker conjugate designed for targeted cancer therapy. It combines the potent microtubule-inhibiting agent, vinblastine, with a cleavable linker system to ensure controlled drug release at the tumor site. The following table summarizes its key biophysical and chemical properties.



Property	Value	Source(s)
Molecular Formula	C74H97N10O15	[1][2]
Molecular Weight	1366.62 g/mol	[1][2][3][4]
CAS Number	2055896-92-7	[1][2][5][6]
Appearance	White to light brown solid	[7]
Purity	Typically ≥95%	[3]
Solubility		
In Vitro	≥ 100 mg/mL in DMSO< 0.1 mg/mL in H ₂ O (insoluble)	[1][2]
In Vivo Formulation	≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline	[1][2][7]
Lipophilicity (LogP)	Estimated > 4.0	[8]
Storage Conditions		
Solid	4°C, sealed, away from moisture and light	[1][2]
In Solvent	-80°C for up to 6 months; -20°C for up to 1 month	[5][7]

Mechanism of Action and Cleavage

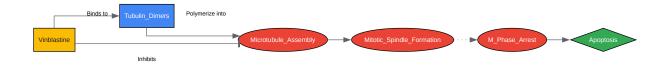
The therapeutic efficacy of an ADC utilizing **MC-Val-Cit-PAB-vinblastine** is predicated on a multi-step process that begins with antibody-mediated delivery and culminates in the cytotoxic action of vinblastine.

Vinblastine's Inhibition of Microtubule Polymerization

Vinblastine, the cytotoxic payload, functions as a potent inhibitor of microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and disrupts their assembly.[9][10][11] This



interference with microtubule formation leads to cell cycle arrest in the M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[9][11][12]

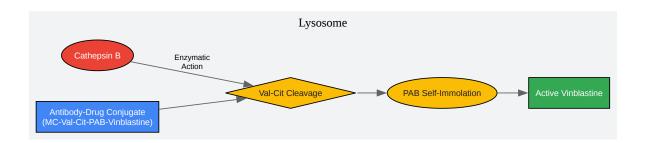


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Mechanism of Vinblastine Action

Enzymatic Cleavage of the Val-Cit Linker

The MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol) linker is designed to be stable in the bloodstream and release the vinblastine payload specifically within the target cancer cells.[13] After the ADC is internalized into the cell's lysosomes, the dipeptide Val-Cit portion of the linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[14][15][16] This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active vinblastine drug.



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Enzymatic Cleavage of the Val-Cit Linker

Experimental Protocols



The following section outlines detailed methodologies for key experiments to characterize the biophysical properties of **MC-Val-Cit-PAB-vinblastine** and ADCs derived from it.

Determination of Drug-to-Antibody Ratio (DAR) by HPLC

Objective: To determine the average number of drug-linker molecules conjugated to an antibody.

Methodology:

- Sample Preparation:
 - \circ Reduce the ADC sample (typically 50-100 μ g) by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.
 - Incubate the mixture at 37°C for 30 minutes to separate the antibody's light and heavy chains.
- HPLC Analysis:
 - Inject the reduced sample into a reverse-phase HPLC (RP-HPLC) system equipped with a suitable column (e.g., C4 or C8).
 - Use a gradient elution with two mobile phases:
 - Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Run a linear gradient from approximately 20% to 80% Mobile Phase B over 30-40 minutes.
 - Monitor the elution profile using a UV detector at 280 nm (for the protein) and a wavelength specific to the drug-linker if available.
- Data Analysis:



- Integrate the peak areas corresponding to the unconjugated light and heavy chains, and the drug-conjugated light and heavy chains.
- Calculate the DAR based on the relative peak areas and the number of conjugation sites on each chain.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50 value) of the ADC on cancer cell lines.

Methodology:

- · Cell Seeding:
 - Plate cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
 - Incubate the cells at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
- ADC Treatment:
 - Prepare serial dilutions of the ADC, unconjugated antibody, and free vinblastine in cell culture medium.
 - Remove the old medium from the wells and add 100 μL of the different drug concentrations. Include untreated cells as a control.
 - Incubate the plate for a period of 72 to 120 hours.
- MTT Assay:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][14]
 - Carefully remove the medium and add 150 μL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10][14]
 - Shake the plate for 10-15 minutes to ensure complete dissolution.



- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀
 value using a sigmoidal dose-response curve fit.

Stability Assessment under Thermal and pH Stress

Objective: To evaluate the physical stability of the ADC under stressed conditions.

Methodology:

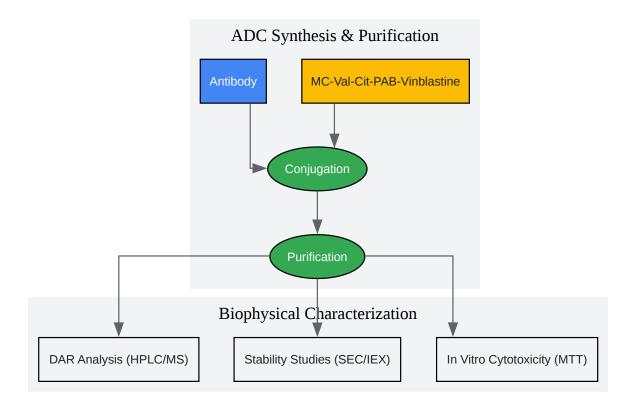
- Sample Preparation:
 - Prepare aliquots of the ADC in different buffer systems with varying pH values (e.g., pH 5.0, 6.0, and 7.4).
 - For thermal stress, incubate the ADC samples at elevated temperatures (e.g., 40°C and 50°C) for different time points (e.g., 1, 2, and 4 weeks). A control sample should be stored at the recommended temperature (e.g., 4°C).
- Analysis of Aggregation:
 - Analyze the stressed and control samples using size-exclusion chromatography (SEC-HPLC) to monitor the formation of high molecular weight species (aggregates) and fragments.
 - A suitable SEC column is used with an isocratic mobile phase (e.g., phosphate-buffered saline).
 - Monitor the elution profile at 280 nm.
- Analysis of Charge Variants:



- Use ion-exchange chromatography (IEX) to assess changes in the charge heterogeneity of the ADC, which can indicate chemical degradation.
- Data Analysis:
 - Compare the chromatograms of the stressed samples to the control sample to quantify the percentage of aggregates, fragments, and any new charge variants.
 - Determine the degradation rates under different conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the biophysical characterization of an antibody-drug conjugate.



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ADC Biophysical Characterization Workflow



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